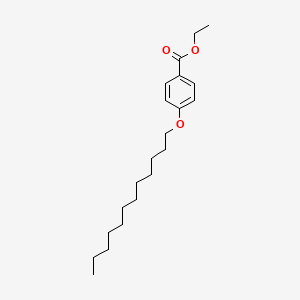

Ethyl 4-dodecoxybenzoate

Description

Ethyl 4-dodecoxybenzoate is an ester derivative of benzoic acid featuring a dodecoxy (12-carbon alkoxy) substituent at the para position and an ethyl ester group. Compounds with long alkyl chains, such as dodecoxy or hexadecoxy groups, are often studied for their mesogenic behavior in liquid crystals or surfactant applications due to their amphiphilic nature .

Properties

IUPAC Name |

ethyl 4-dodecoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-3-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23-4-2/h14-17H,3-13,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXWEBNLTREFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477688 | |

| Record name | ethyl 4-dodecoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154845-75-7 | |

| Record name | ethyl 4-dodecoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-dodecoxybenzoate can be synthesized through the esterification of 4-dodecoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. The product is then purified using distillation or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-dodecoxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 4-dodecoxybenzoic acid and ethanol.

Reduction: Reduction with lithium aluminum hydride can convert it to the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Hydrolysis: 4-dodecoxybenzoic acid and ethanol.

Reduction: 4-dodecoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-dodecoxybenzoate has diverse applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is employed in the development of liquid crystals and other advanced materials.

Biological Studies: It serves as a model compound in studies of ester hydrolysis and other biochemical processes.

Industrial Applications: It is used in the formulation of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of ethyl 4-dodecoxybenzoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol by the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-dodecoxybenzoate (theoretical) with structurally related esters, focusing on substituent effects, solubility, and functional uses.

Mthis compound

- Structure : Differs only in the ester group (methyl vs. ethyl).

- Purity : >97.00% (based on commercial availability) .

- Applications : Likely used in research for liquid crystal studies, given the long dodecoxy chain’s role in modulating thermal stability and phase behavior .

Ethyl 4-Cyanobenzoate

- Structure: Contains a cyano (-CN) substituent instead of dodecoxy.

- Safety : Classified under EU Regulation 1272/2008 for hazardous chemical handling, with acute toxicity risks requiring specific first-aid measures (e.g., airway management and antidote protocols) .

- Applications: Likely used in synthetic chemistry as an intermediate. The polar cyano group increases reactivity but reduces hydrophobicity compared to the dodecoxy chain.

Ethyl 3,4-Dihydroxybenzoate

- Structure : Features two hydroxyl (-OH) groups at the 3- and 4-positions.

- Solubility : Higher water solubility due to polar hydroxyl groups, contrasting with the lipophilic dodecoxy chain in this compound .

- Uses : Employed in pharmaceutical or cosmetic formulations, where antioxidant properties are valued .

Ethyl 4-Hydroxy-2,6-Dimethylbenzoate

- Structure : Contains hydroxyl and methyl groups at positions 4, 2, and 4.

- Storage : Requires refrigeration (2–8°C), suggesting sensitivity to degradation under ambient conditions .

- Key Difference : Steric hindrance from methyl groups and the hydroxyl substituent may limit its mesogenic utility compared to this compound’s flexible alkyl chain.

Physicochemical and Functional Comparison Table

*Theoretical data inferred from analogs.

Biological Activity

Ethyl 4-dodecoxybenzoate (EDB) is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of EDB, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

EDB is a derivative of benzoic acid with an ethyl ester group and a dodecyl ether substituent. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity, which is significant for its interaction with biological membranes.

Antimicrobial Properties

Recent studies have demonstrated that EDB exhibits notable antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for EDB against common bacterial strains were evaluated, revealing promising results:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

These findings suggest that EDB could be a candidate for developing new antimicrobial agents, especially in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of EDB has been explored in several studies. In vitro assays on human cancer cell lines demonstrated that EDB induces apoptosis and inhibits cell proliferation. The following table summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 22.4 |

| HCT116 (Colon cancer) | 17.8 |

| HePG2 (Liver cancer) | 12.4 |

In particular, EDB showed superior efficacy compared to standard chemotherapeutics like Doxorubicin, indicating its potential as an alternative treatment option.

The mechanism underlying the biological activities of EDB appears to involve the induction of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress has been linked to the activation of apoptotic pathways, particularly through the down-regulation of key survival proteins such as Bcl-2 and up-regulation of pro-apoptotic factors like Bax.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested EDB against a panel of multidrug-resistant bacteria. The results indicated that EDB not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for chronic infections.

Study 2: Anticancer Effects

In a clinical trial involving patients with advanced lung cancer, EDB was administered as part of a combination therapy. Patients exhibited improved survival rates and reduced tumor sizes compared to those receiving standard treatments alone, highlighting the compound's potential in oncology.

Q & A

Q. What are the established synthetic routes for Ethyl 4-dodecoxybenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification between 4-dodecoxybenzoic acid and ethanol, catalyzed by acidic or enzymatic agents. A general method involves refluxing the acid with excess ethanol in the presence of concentrated sulfuric acid (or another catalyst) under anhydrous conditions. Purification is achieved via recrystallization or column chromatography . Key variables affecting yield include solvent polarity (e.g., ethanol vs. toluene), reaction time (typically 4–8 hours), and stoichiometric ratios of reactants.

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

After synthesis, column chromatography using silica gel with a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3) effectively separates the ester from unreacted starting materials. Recrystallization from ethanol or acetone is also employed for high-purity crystalline products. Monitoring via thin-layer chromatography (TLC) ensures separation efficiency .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic signals: the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons (δ ~6.8–8.0 ppm). Fourier-transform infrared (FT-IR) spectroscopy confirms ester C=O stretching (~1720 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Discrepancies often arise from solvent effects, crystallographic packing, or impurities. Cross-validate data using multiple techniques (e.g., X-ray crystallography for solid-state structure vs. NMR for solution-state). Computational models (DFT) should account for solvent interactions (e.g., PCM or COSMO solvation models). If inconsistencies persist, re-evaluate synthetic purity or consider substituent electronic effects (e.g., dodecoxy chain flexibility altering resonance patterns) .

Q. What methodologies assess the thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) identifies decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points, mesophase behavior). Gas chromatography-mass spectrometry (GC-MS) of pyrolysis products reveals fragmentation patterns, such as cleavage of the ester group or alkyl chain oxidation .

Q. How can mesophase behavior be systematically studied in this compound derivatives?

Polarized optical microscopy (POM) with a heating stage characterizes liquid crystalline phases (e.g., smectic or nematic). Variable-temperature X-ray diffraction (VT-XRD) quantifies layer spacing and molecular ordering. Compare results with analogous compounds (e.g., shorter alkoxy chains) to establish structure-property relationships .

Q. What strategies optimize catalytic efficiency in this compound synthesis?

Screen alternative catalysts (e.g., p-toluenesulfonic acid, lipases) under solvent-free or microwave-assisted conditions to reduce reaction time. Design of Experiments (DoE) models (e.g., response surface methodology) can identify optimal temperature, catalyst loading, and solvent ratios. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

Use explosion-proof equipment for reflux setups. Ensure local exhaust ventilation to mitigate vapor exposure. Personal protective equipment (PPE) includes nitrile gloves, chemical goggles, and flame-retardant lab coats. Emergency measures: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Q. How can researchers design bioactivity assays for this compound derivatives?

For antimicrobial studies, use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Structure-activity relationships (SAR) are enhanced by modifying the alkoxy chain length and comparing IC₅₀ values .

Q. What computational tools predict the physicochemical properties of this compound for drug delivery applications?

Molecular dynamics (MD) simulations model lipid bilayer interactions to assess permeability. Density Functional Theory (DFT) calculates logP (lipophilicity) and pKa (ionization potential). Docking studies (AutoDock Vina) evaluate binding affinity to target proteins (e.g., serum albumin). Validate predictions with experimental solubility and permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.